molecular formula C₁₈H₂₄I₃N₃O₉ B029796 Ioversol CAS No. 87771-40-2

Ioversol

Cat. No. B029796
CAS RN: 87771-40-2
M. Wt: 807.1 g/mol
InChI Key: AMDBBAQNWSUWGN-UHFFFAOYSA-N
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Description

Ioversol is a non-ionic x-ray contrast agent. It is synthesized for use in medical imaging to enhance the visibility of bodily structures during radiographic procedures.

Synthesis Analysis

Ioversol synthesis involves several chemical reactions. Zou et al. (2009) describe a process where 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide is reacted with chloroacetyl chloride, subsequently hydrolyzed, and further reacted with chlorohydrin to form ioversol. This method achieved a purity of over 99% with a yield of 66.8% (Zou, Luo, Minhao, Li, & Yongjun, 2009). Yang Zheng (2004) also details a synthesis process, confirming the structure of ioversol through various analytical methods (Yang, 2004).

Molecular Structure Analysis

The molecular structure of ioversol includes a 1,3,5-triiodo-benzene ring, which is integral to its function as a contrast agent. Meyer et al. (1992) discuss the spatial localization of hydrophilic groups around this lipophilic area, emphasizing the balanced facial hydrophilicity of ioversol for improved biocompatibility (Meyer, Bonnemain, Dugast-Zrihen, & Le Greneur, 1992).

Chemical Reactions and Properties

The chemistry of ioversol involves interactions with various reagents. For instance, Togo and Iida (2006) describe the use of molecular iodine in organic synthesis, which is relevant to ioversol's iodine-based structure (Togo & Iida, 2006). Additionally, Aihara and Chatani (2016) explore nickel-catalyzed reactions of amides with iodine, highlighting methods that might be applicable in the synthesis or modification of ioversol (Aihara & Chatani, 2016).

Physical Properties Analysis

The physical properties of ioversol, such as solubility and hydrophilicity, are crucial for its use as a contrast agent. Oldroyd, Haylor, and Morcos (1995) discuss the high hydrophilicity of ioversol and its effects on renal function, indicating the importance of these properties in its clinical application (Oldroyd, Haylor, & Morcos, 1995).

Chemical Properties Analysis

The chemical properties of ioversol, particularly its reactivity and interaction with biological systems, are integral to its efficacy as a contrast medium. The work by Meyer et al. (1992) on the hydrophilic and lipophilic balance of ioversol underscores its optimized interaction with biological proteins and membranes (Meyer et al., 1992).

Scientific Research Applications

1. Application in Angiography

Ioversol, a nonionic, low-osmolality contrast agent, has been extensively used in angiography. It has shown efficacy in intra-arterial digital subtraction angiography, cerebral, visceral, peripheral, and cardiac angiography. Ioversol's safety and diagnostic efficacy have been demonstrated in over 500 patients in various studies, highlighting its suitability as a contrast agent in these procedures (Bettmann, 1989).

2. Use in Cerebral Angiography

In cerebral angiography, ioversol's safety and effectiveness were compared with iopamidol-300 in a double-blind study. It was found to have comparable contrast quality, neurologic status, and liver and kidney tolerance, with less heat perception reported by patients using ioversol 320 (Ringel & Kuehn, 1989).

3. Utilization in Computed Tomography

Ioversol has also been used effectively in body computed tomography (CT) scanning. A study involving 42 adult patients for contrast-enhanced CT of the chest, abdomen, and pelvis showed that ioversol was diagnostic in all cases, well-tolerated, and safe (Kopecky, Becker, & Conces, 1989).

4. Ioversol's Safety Profile

A comprehensive safety evaluation in clinical trials involving 1,186 patients highlighted ioversol's tolerance, with fewer adverse effects than conventional ionic agents. Its diagnostic efficacy was on par with both conventional and other nonionic agents, contributing to higher quality radiographs (Aten, McElvany, Lankin, James, BUY-GANDAL, & Harashe, 1989).

5. Pharmacokinetics in Healthy Volunteers

Studies on healthy volunteers have shown that ioversol is well tolerated with no significant changes in vital signs or major side effects. This supports the broader clinical trials for assessing ioversol’s safety and tolerability (Wilkins, Whittington, Brigden, Lahiri, Heber, & Hughes, 1989).

6. Comparative Studies in Angiocardiography

In angiocardiography, ioversol demonstrated excellent radiographic efficacy and safety. Its hemodynamic and electrocardiographic effects were clinically insignificant, and it showed a lower incidence of adverse reactions compared to iopamidol (Morimoto et al., 1990).

Safety And Hazards

Ioversol should be handled with suitable protective clothing. Contact with skin and eyes should be avoided. Dust and aerosols formation should be avoided .

properties

IUPAC Name

1-N,3-N-bis(2,3-dihydroxypropyl)-5-[(2-hydroxyacetyl)-(2-hydroxyethyl)amino]-2,4,6-triiodobenzene-1,3-dicarboxamide
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InChI

InChI=1S/C18H24I3N3O9/c19-13-11(17(32)22-3-8(29)5-26)14(20)16(24(1-2-25)10(31)7-28)15(21)12(13)18(33)23-4-9(30)6-27/h8-9,25-30H,1-7H2,(H,22,32)(H,23,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMDBBAQNWSUWGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)N(C1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O)I)C(=O)CO
Source PubChem
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Molecular Formula

C18H24I3N3O9
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DSSTOX Substance ID

DTXSID2045521
Record name Ioversol
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Molecular Weight

807.1 g/mol
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Solubility

Water soluble
Record name Ioversol
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Mechanism of Action

Ioversol is a highly soluble non-ionic ionidated contrast agent. Intravascular injection of ioversol opacifies those vessels in the path of the flow of the contrast medium, allowing the radiographic visualization of the internal structures until significant hemodilution occurs. In imaging procedures, ioversol diffuses from the vascular to the extravascular space. In brains with an intact blood-brain barrier, this agent does not diffuse to the extravascular space. However, in patients with a disrupted blood-brain barrier, ioversol accumulates in the interstitial space of the disrupted region. As the product Optiray, ioversol enhances computed tomographic imaging through augmentation of radiographic efficiency with the degree of density enhancement directly related to the iodine content in an administered dose.
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Product Name

Ioversol

CAS RN

87771-40-2, 8771-40-2
Record name Ioversol
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Record name 1,3-Benzenedicarboxamide, N1,N3-bis(2,3-dihydroxypropyl)-5-[(2-hydroxyacetyl)(2-hydroxyethyl)amino]-2,4,6-triiodo
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Melting Point

180-182°C
Record name Ioversol
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Synthesis routes and methods I

Procedure details

5-[N-(2-Acetoxyethyl)acetoxyacetamido]-N,N'bis(2,3-diacetoxypropy)-2,4,6-triiodoisophthalamide solids are slurried in hot water containing a catalytic quantity of sulfuric acid. The solid gradually dissolves as it is heated with the steam on the jacket. The material is hydrolyzed to produce crude ioversol and acetic acid as a by-product. To remove the acetic acid, clean steam is sparged into the reactor. The solution volume is maintained constant by adding deionized water during the reaction and acetic acid removal. The reaction is tested for completeness of hydrolysis and for the removal of acetic acid.
Quantity
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5-[N-(2-Acetoxyethyl)acetoxyacetamido]-N,N'bis(2,3-diacetoxypropy)-2,4,6-triiodoisophthalamide
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Synthesis routes and methods II

Procedure details

) acid hydrolyzing said 5-acetoxyacetamido-N,N'-bis(2,3-diacetoxypropyl)2,4,6-triiodoisophthalamide and 5-[N-(2-acetoxyethyl)acetoxyacetamido]-N,N-bis(2,3-diacetoxypropyl)-2,4,6-triiodoisophthalamide under acid hydrolyzing conditions to produce ioversol and N,N'-bis-(2,3-dihydroxypropyl)-5-glycolamido-2,4,6-triiodoisophthalamide; and
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
5-[N-(2-acetoxyethyl)acetoxyacetamido]-N,N-bis(2,3-diacetoxypropyl)-2,4,6-triiodoisophthalamide
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0 (± 1) mol
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Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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